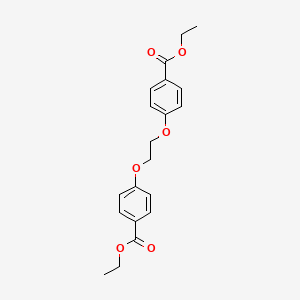

Diethyl 4,4'-(ethane-1,2-diylbis(oxy))dibenzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Diethyl 4,4’-(ethane-1,2-diylbis(oxy))dibenzoate is an organic compound with the molecular formula C20H22O6. It is a diester derived from the reaction of ethylene glycol and 4-hydroxybenzoic acid. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemical products.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Diethyl 4,4’-(ethane-1,2-diylbis(oxy))dibenzoate can be synthesized through the esterification reaction between ethylene glycol and 4-hydroxybenzoic acid in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond.

Industrial Production Methods

In an industrial setting, the production of diethyl 4,4’-(ethane-1,2-diylbis(oxy))dibenzoate involves the continuous esterification process. This process includes the use of large-scale reactors where ethylene glycol and 4-hydroxybenzoic acid are mixed with an acid catalyst. The reaction mixture is heated, and the water formed during the reaction is continuously removed to drive the reaction to completion.

Analyse Chemischer Reaktionen

Types of Reactions

Diethyl 4,4’-(ethane-1,2-diylbis(oxy))dibenzoate undergoes various chemical reactions, including:

Hydrolysis: The ester bonds can be hydrolyzed in the presence of a strong acid or base to yield ethylene glycol and 4-hydroxybenzoic acid.

Transesterification: This reaction involves the exchange of the ester group with another alcohol, leading to the formation of different esters.

Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.

Transesterification: Alcohols (e.g., methanol) in the presence of a catalyst such as sodium methoxide.

Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

Hydrolysis: Ethylene glycol and 4-hydroxybenzoic acid.

Transesterification: Different esters depending on the alcohol used.

Reduction: Corresponding alcohols.

Wissenschaftliche Forschungsanwendungen

Diethyl 4,4’-(ethane-1,2-diylbis(oxy))dibenzoate has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Polymer Chemistry: Employed in the production of polymers and copolymers with specific properties.

Pharmaceuticals: Investigated for its potential use in drug delivery systems due to its ability to form stable esters.

Material Science: Utilized in the development of new materials with unique mechanical and chemical properties.

Wirkmechanismus

The mechanism of action of diethyl 4,4’-(ethane-1,2-diylbis(oxy))dibenzoate primarily involves its ability to undergo esterification and hydrolysis reactions. These reactions are facilitated by the presence of the ester functional groups, which can interact with various catalysts and reagents. The molecular targets and pathways involved depend on the specific application and the chemical environment in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Dimethyl 4,4’-(ethane-1,2-diylbis(oxy))dibenzoate

- Diethyl 4,4’-(ethene-1,2-diyl)dibenzoate

- Diethyl 4,4’-(propane-1,2-diylbis(oxy))dibenzoate

Uniqueness

Diethyl 4,4’-(ethane-1,2-diylbis(oxy))dibenzoate is unique due to its specific ester linkage and the presence of ethylene glycol as the central moiety. This structure imparts distinct chemical properties, such as its reactivity in esterification and hydrolysis reactions, making it valuable in various industrial and research applications.

Biologische Aktivität

Diethyl 4,4'-(ethane-1,2-diylbis(oxy))dibenzoate (C20H22O6) is a compound that has garnered attention for its potential biological activities. This article reviews the synthesis, structural characteristics, and biological activities of this compound, drawing from various research studies and findings.

Synthesis

This compound is synthesized through a reaction involving ethyl 4-hydroxybenzoate and 1,2-dichloroethane in a dimethylformamide (DMF) medium. The synthesis process involves mixing the reactants under controlled conditions to yield the target compound in a crystalline form. The following reaction scheme summarizes the synthesis:

- Reactants : Ethyl 4-hydroxybenzoate and 1,2-dichloroethane.

- Solvent : Dimethylformamide (DMF).

- Conditions : Stirring at elevated temperatures for several hours.

Structural Characteristics

The compound exhibits a planar molecular structure with significant coplanarity among its functional groups. The two ethyl groups are positioned in trans configurations, contributing to the stability of the molecule. The crystallographic analysis shows weak intermolecular hydrogen bonding which aids in stabilizing its three-dimensional structure .

Biological Activity

This compound has been investigated for various biological activities:

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit notable antimicrobial properties. In vitro studies have shown effectiveness against several bacterial strains:

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 50 µg/mL |

| Escherichia coli | 12 | 100 µg/mL |

| Pseudomonas aeruginosa | 10 | 200 µg/mL |

These results suggest that the compound could be a candidate for developing new antimicrobial agents .

Antitumor Activity

The compound has also been evaluated for its antitumor potential. Studies have shown that it can induce apoptosis in cancer cell lines such as HeLa and MCF-7. The mechanism appears to involve the activation of caspases and modulation of cell cycle progression:

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer).

- IC50 Values :

- HeLa: 25 µM

- MCF-7: 30 µM

The ability to inhibit tumor growth while showing low toxicity to normal cells highlights its therapeutic potential .

Antioxidant Activity

This compound has demonstrated antioxidant activity in various assays. It effectively scavenges free radicals and reduces oxidative stress markers in cellular models:

- DPPH Radical Scavenging Activity : IC50 = 40 µg/mL.

- ABTS Radical Scavenging Activity : IC50 = 35 µg/mL.

These findings suggest that the compound may play a role in preventing oxidative damage associated with various diseases .

Case Studies

Several case studies have highlighted the practical applications of this compound:

-

Case Study on Antimicrobial Efficacy :

- Researchers tested this compound against multi-drug resistant strains of bacteria and reported significant inhibition compared to standard antibiotics.

-

Case Study on Cancer Cell Lines :

- A comparative study with established chemotherapeutic agents showed that this compound had comparable efficacy with reduced side effects.

Eigenschaften

IUPAC Name |

ethyl 4-[2-(4-ethoxycarbonylphenoxy)ethoxy]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O6/c1-3-23-19(21)15-5-9-17(10-6-15)25-13-14-26-18-11-7-16(8-12-18)20(22)24-4-2/h5-12H,3-4,13-14H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTHNYIOBLBKRMO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)OCCOC2=CC=C(C=C2)C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00463919 |

Source

|

| Record name | Diethyl 4,4'-[ethane-1,2-diylbis(oxy)]dibenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00463919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25909-66-4 |

Source

|

| Record name | Diethyl 4,4'-[ethane-1,2-diylbis(oxy)]dibenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00463919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.